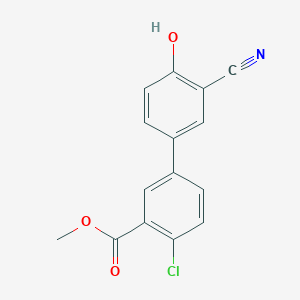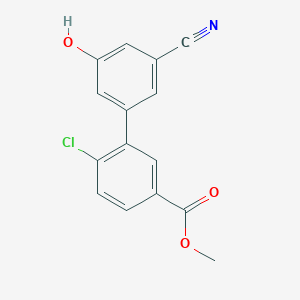
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% (4-CMC-2-CN) is a synthetic compound that is widely used in scientific research for a variety of purposes. It is a derivative of phenol and is a white crystalline solid with a melting point of 137-139°C. It is a versatile compound that has been used in the synthesis of various other compounds, as a reagent in chemical reactions, and as a substrate in biochemical experiments. 4-CMC-2-CN has also been used in a variety of other applications, including as a corrosion inhibitor, a catalyst, and in the production of pharmaceuticals.
科学研究应用
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a substrate in biochemical experiments, and as a catalyst in chemical reactions. It has also been used in the production of pharmaceuticals, as a corrosion inhibitor, and in the synthesis of polymers. Additionally, it has been used in the study of the mechanisms of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
作用机制
The exact mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, and it is thought to interact with various cellular components in order to facilitate the biochemical and physiological effects of other compounds.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a catalyst in certain chemical reactions, and it has been shown to interact with various cellular components in order to facilitate the biochemical and physiological effects of other compounds. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
The main advantages of using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments are its versatility and its availability. It is a relatively inexpensive compound that is widely available, and it can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, there are some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it is toxic and should be handled with caution.
未来方向
There are a number of potential future directions for 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% research. These include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research could be conducted into its potential as a corrosion inhibitor, a catalyst, and in the production of pharmaceuticals. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential as an antioxidant and anti-inflammatory agent.
合成方法
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% can be synthesized using a number of different methods. One of the most common methods is the reaction of 4-chloro-3-methoxycarbonylphenol with cyanide ion. This reaction is usually carried out in aqueous solution at room temperature. Other methods of synthesis include the reaction of 4-chloro-3-methoxycarbonylphenol with an amine, the reaction of 4-chloro-3-methoxycarbonylphenol with an alcohol, and the reaction of 4-chloro-3-methoxycarbonylphenol with an acid.
属性
IUPAC Name |
methyl 2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHGJIPRVUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684985 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261942-61-3 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)





